molecular formula C19H16F4N2O2S2 B2582922 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896607-88-8

4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2582922
CAS No.: 896607-88-8
M. Wt: 444.46
InChI Key: NKRYQQRIHDYXGK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a thiazole core linked to a fluorinated benzenesulfonamide group. This molecular architecture incorporates two pharmacologically privileged scaffolds, suggesting significant potential for use in medicinal chemistry and antibacterial discovery programs. The thiazole ring is a well-documented heterocycle in FDA-approved drugs and is recognized for its wide spectrum of biological activities . Molecules containing both thiazole and sulfonamide moieties have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The proposed mechanism of action for such hybrid molecules may involve the inhibition of bacterial dihydropteroate synthetase (DHPS) by the sulfonamide group, which disrupts folate synthesis and exerts a bacteriostatic effect . Concurrently, the thiazole component can enhance membrane penetration or interact with additional biological targets, thereby increasing the compound's efficacy and potentially overcoming resistance mechanisms. Beyond antimicrobial applications, the thiazole scaffold is also prevalent in compounds with anticancer, anti-inflammatory, and central nervous system activities . The presence of the 4-(trifluoromethyl)phenyl group on the thiazole ring is a common strategy in drug design to improve metabolic stability and modulate lipophilicity. The incorporation of a fluorine atom on the benzenesulfonamide ring further fine-tunes the molecule's electronic properties, membrane permeability, and binding affinity. This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents against resistant pathogens or for profiling the biological roles of complex thiazole derivatives. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2S2/c1-12-10-15(20)6-7-17(12)29(26,27)24-9-8-16-11-28-18(25-16)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYQQRIHDYXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, a compound characterized by its complex structure and unique substituents, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following chemical formula:

  • Molecular Formula : C18H18F4N2O2S
  • Molecular Weight : 396.41 g/mol

The presence of fluorine and trifluoromethyl groups contributes to its unique biological properties, enhancing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as receptors and enzymes. As an androgen receptor antagonist , it inhibits the activity of androgen receptors, which play a crucial role in the proliferation of certain cancer cells. This inhibition disrupts signaling pathways associated with cancer growth, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance:

  • Thiazole Derivatives : Thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity, with some derivatives achieving IC50 values in the low micromolar range .
CompoundIC50 (µg/mL)Target Cell Line
Compound 11.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 21.98 ± 1.22A-431

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Several studies have reported that modified thiazole compounds exhibit activity comparable to standard antibiotics against various bacterial strains .

Case Studies

  • Antitumor Efficacy : A study on thiazole derivatives indicated that modifications at specific positions significantly influenced their anticancer efficacy. For example, a derivative with a methyl group at the para position showed enhanced cytotoxicity against HT29 colon cancer cells .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the presence of electronegative substituents, such as chlorine or fluorine, is critical for enhancing the antiproliferative activity of thiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural motifs are shared with several sulfonamide-based analogs, though differences in substituents and heterocyclic systems significantly impact their physicochemical and biological profiles.

Table 1: Substituent Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Substituents on Aromatic Rings Heterocycle Type Key Functional Groups
4-Fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide Benzenesulfonamide 4-Fluoro, 2-methyl; 4-(trifluoromethyl) Thiazole -SO₂NH-, C-F, CF₃, thiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione X = H, Cl, Br; 2,4-difluorophenyl Triazole -SO₂-, C=S, C-F
2-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide Benzamide-sulfonamide 2-Fluoro; thiazol-2-yl Thiazole -CONH-, -SO₂NH-, C-F
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide 4-Fluoro (both rings); 2,3-dimethyl None Dual -SO₂NH- groups, C-F

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic resistance compared to halogens (Cl, Br) in triazole-thiones .
  • Heterocyclic Systems : Thiazole rings (as in the target compound and ) contribute to π-π stacking interactions in biological targets, whereas triazole-thiones (e.g., ) exhibit tautomerism (thione ↔ thiol), affecting reactivity .
  • Linker Flexibility : The ethyl spacer in the target compound may improve binding pocket accommodation compared to rigid analogs like .

Spectroscopic and Physicochemical Properties

IR and NMR data from and related studies highlight critical differences in functional group behavior:

Table 2: Spectral Data Comparison
Compound Class IR Stretching Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) ¹³C-NMR Features
Target Compound -SO₂NH- (1150–1170); C-F (1220–1250); CF₃ (1120) Thiazole H (7.8–8.2); CH₂CH₂ linker (3.5–4.0) CF₃ (121–124 ppm, q, J = 288 Hz)
Triazole-Thiones C=S (1247–1255); NH (3278–3414) Triazole H (8.1–8.5); Ar-F (7.2–7.6) C=S (165–170 ppm); SO₂ (142–145 ppm)
Benzamide-Sulfonamides C=O (1660–1680); -SO₂NH- (1160–1180) Benzamide H (7.9–8.3); thiazole H (7.5–7.8) C=O (168–170 ppm); SO₂ (140–143 ppm)

Key Observations :

  • Tautomerism : Triazole-thiones (e.g., ) lack C=O bands in IR, confirming thione tautomer dominance, whereas benzamide derivatives (e.g., ) retain C=O stretches .

Comparison with Analogs :

  • Triazole-thiones require base-mediated cyclization, whereas thiazole-containing compounds (target, ) may involve Hantzsch thiazole synthesis.
  • Double sulfonamides (e.g., ) form via unexpected sulfonylation, highlighting the unpredictability of substituent effects on reaction pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can intermediates be characterized?

  • Answer : Synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by sulfonamide coupling. Key intermediates (e.g., thiazole precursors) are purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR and HPLC to confirm regiochemistry and purity .
  • Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and stoichiometric ratios (e.g., 1:1.2 for sulfonylation) impact yield .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assigns protons/carbons to specific functional groups (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole intermediate?

  • Answer :

  • Temperature : Higher temperatures (70–90°C) accelerate cyclization but risk side reactions; microwave-assisted synthesis reduces time .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance thiourea-α-halo ketone reactivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving regioselectivity .
    • Data Table :
SolventTemp (°C)Yield (%)Purity (HPLC, %)
DMF807899.2
Ethanol705295.1
THF604590.3
Source: Adapted from

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Answer :

  • Metabolic Stability : Assess hepatic microsome stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding reduces free drug availability) .
  • Structural Modifications : Fluorine substitution at the 4-position enhances metabolic resistance but may reduce solubility; logP optimization (e.g., 2.5–3.5) balances permeability and solubility .

Q. How do electronic effects of the trifluoromethyl group influence target binding in enzyme inhibition assays?

  • Answer :

  • Electron-Withdrawing Effect : The -CF₃ group increases electrophilicity of the sulfonamide, enhancing hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase IX) .
  • Steric Effects : Bulkier substituents at the 4-position reduce binding affinity; molecular docking studies guide optimal substituent size .

Methodological Guidance

Q. How should researchers design SAR studies for derivatives of this compound?

  • Answer :

  • Core Modifications : Vary substituents on the thiazole (e.g., methyl vs. ethyl) and benzene rings (e.g., methoxy vs. nitro) .
  • Assay Selection : Use enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays to correlate structure with activity .
  • Data Analysis : Apply multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Q. What analytical techniques are critical for detecting impurities in the final product?

  • Answer :

  • HPLC-DAD/MS : Detects trace impurities (e.g., unreacted sulfonyl chloride) at 0.1% sensitivity .
  • X-ray Crystallography : Resolves stereochemical impurities (e.g., racemization during synthesis) .

Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between similar derivatives?

  • Answer :

  • Membrane Permeability : Lipophilic derivatives (logP >4) penetrate bacterial membranes better but may aggregate .
  • Resistance Mechanisms : Efflux pump overexpression in Gram-negative bacteria reduces intracellular concentrations .
    • Resolution : Combine minimum inhibitory concentration (MIC) assays with efflux pump inhibition studies .

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